molecular formula C7H3F5 B088373 2-(Difluoromethyl)-1,3,5-trifluorobenzene CAS No. 1214338-85-8

2-(Difluoromethyl)-1,3,5-trifluorobenzene

Cat. No. B088373
M. Wt: 182.09 g/mol
InChI Key: UTBTXMURKRFVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a fluorinated compound. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . The introduction of fluorinated groups into a target molecule can significantly influence the parent molecule’s reactivity, selectivity, physical, and biological properties .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . A strategy for the construction of 2-fluoroindoles involves a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene .

Scientific Research Applications

1. Difluoromethylation of Heterocycles

  • Application Summary: Difluoromethylation is crucial due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
  • Methods of Application: The process involves the use of a radical process for difluoromethylation of heterocycles . The specific methods and technical details would be dependent on the particular heterocycle being functionalized.
  • Results or Outcomes: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

2. Chemoprevention of Human Actinic Keratoses

  • Application Summary: α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .
  • Methods of Application: A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO .
  • Results or Outcomes: The 6-month DFMO treatment caused a 23.5% reduction in the number of Actinic Keratoses (AKs) as well as significant suppression of AK biopsy spermidine levels (26%; P = 0.04) .

3. Late-stage Difluoromethylation

  • Application Summary: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application: The process involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . The specific methods and technical details would be dependent on the particular compound being functionalized.
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Synthesis of 2-(Difluoromethyl)-1-(2-nitrophenylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-pyrrole

  • Application Summary: This compound was synthesized using GP1 and XtalFluor-M® .
  • Methods of Application: The title compound was isolated as a beige solid (0.29 g, 85% yield) after column chromatography (50% CH2Cl2/hexanes) .
  • Results or Outcomes: The successful synthesis of this compound demonstrates the utility of 2-(Difluoromethyl)-1,3,5-trifluorobenzene in the synthesis of complex organic molecules .

5. Hydrolytic Reactivity of 2-Difluoromethyl Pyrroles

  • Application Summary: α-Difluoromethyl pyrroles were found to be stable while N-protected with an electron-withdrawing group . Due to the propensity of pyrroles to access azafulvenium-like intermediates, the C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions .
  • Methods of Application: The unsubstituted variant was exposed to the same conditions . Xtalfluor-M® was used to fluorinate the 2-formyl pyrrole, giving the α-difluoromethyl pyrrole in high yield (90%) .
  • Results or Outcomes: The presence of certain electron-withdrawing substituents about the pyrrolic ring can accelerate this process, as determined through a kinetic comparison of the deprotection and subsequent hydrolysis reactions of N-protected β-aryl α-difluoromethyl pyrroles .

6. Photocatalytic Difluoromethylation

  • Application Summary: In the realm of visible light photocatalytic transformations, late-stage difluoromethylation reactions have played relevant roles . The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
  • Methods of Application: The specific methods and technical details would be dependent on the particular compound being functionalized .
  • Results or Outcomes: The development of more efficient and diverse methods through which to incorporate this functional moiety, either directly or via the fluorination of existing functionality, renders this group even more suitable for incorporation into a wide variety of frameworks .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications . The development of environmentally friendly processes for fluorination and fluoroalkylation is a current area of interest .

properties

IUPAC Name

2-(difluoromethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBTXMURKRFVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592954
Record name 2-(Difluoromethyl)-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1,3,5-trifluorobenzene

CAS RN

1214338-85-8
Record name 2-(Difluoromethyl)-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.